![molecular formula C10H15N3O B14382323 1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-25-5](/img/structure/B14382323.png)
1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a cyclopentylamino group attached to the imidazole ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate under microwave-assisted conditions . Another approach involves the use of amido-nitriles, which undergo cyclization to form disubstituted imidazoles . These reactions are often carried out under mild conditions, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.
Scientific Research Applications
1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one can be compared with other imidazole derivatives, such as:
1-[4-(Cyclopentylamino)-2-(Methylsulfanyl)pyrimidin-5-yl]ethan-1-one: This compound has a similar structure but contains a pyrimidine ring instead of an imidazole ring.
1-[2-(Cyclopentylamino)-1H-imidazol-4-yl]ethan-1-one: This is a positional isomer with the cyclopentylamino group attached at a different position on the imidazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
88723-25-5 |
|---|---|
Molecular Formula |
C10H15N3O |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
1-[2-(cyclopentylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C10H15N3O/c1-7(14)9-6-11-10(13-9)12-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H2,11,12,13) |
InChI Key |
CUEOMFFJPVXUQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(N1)NC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


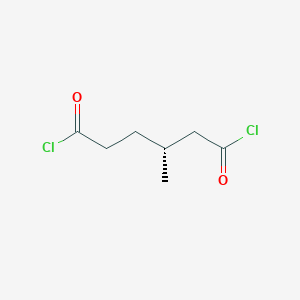
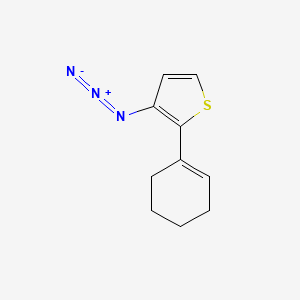
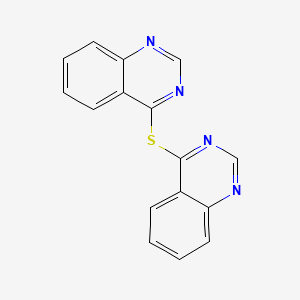
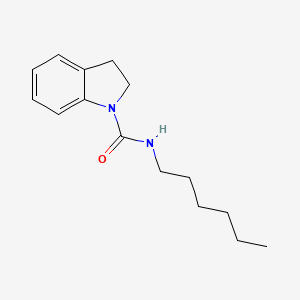
![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)
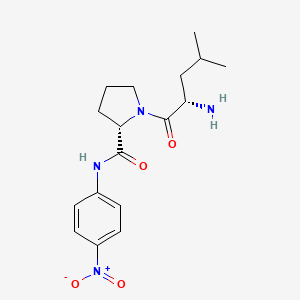
![2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol](/img/structure/B14382271.png)

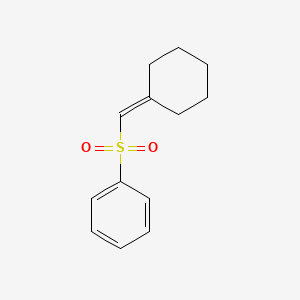
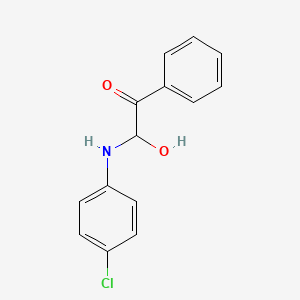
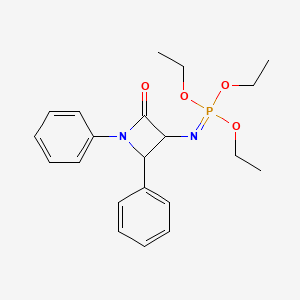
![Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B14382303.png)
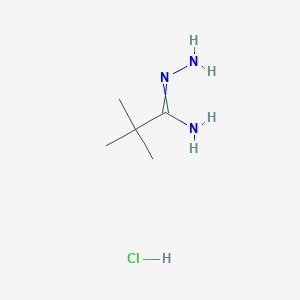
![1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14382318.png)
